Di-tert-butyl glutamate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ditert-butyl 2-aminopentanedioate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3 |
InChI Key |
NTUGPDFKMVHCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Significance As a Protected Amino Acid Building Block
In the realm of synthetic chemistry, protecting groups are instrumental in temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation. organic-chemistry.org Di-tert-butyl glutamate (B1630785) exemplifies the utility of this concept, serving as a protected form of glutamic acid. chemimpex.com
The tert-butyl ester groups are relatively stable under a variety of reaction conditions but can be selectively removed when desired, typically under acidic conditions. iris-biotech.de This "protection" allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid functionalities of the glutamate residue. organic-chemistry.org Once the desired transformations are complete, the tert-butyl groups are cleaved to reveal the free carboxylic acids, restoring the original functionality of the glutamic acid side chains. iris-biotech.de
This strategy is particularly crucial in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and proteins in the laboratory. chemimpex.comiris-biotech.de In SPPS, amino acids are added sequentially to a growing peptide chain. By using Di-tert-butyl glutamate, the side-chain carboxyl groups are prevented from interfering with the peptide bond formation process. ontosight.ai
| Property | Value |
| IUPAC Name | ditert-butyl 2-aminopentanedioate |
| Molecular Formula | C13H25NO4 |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 16874-06-9 |
| Synonyms | Bis(tert-butyl) L-glutamate, L-Glutamic acid di-tert-butyl ester |
Table 1: Chemical Properties of this compound. Data sourced from PubChem. nih.gov
Strategic Role in Multi Step Organic Synthesis
The application of Di-tert-butyl glutamate (B1630785) extends beyond peptide synthesis into broader multi-step organic synthesis. Its role is often strategic, enabling chemists to construct complex molecular architectures with high precision.
The tert-butyl ester groups offer steric hindrance, which can influence the stereochemical outcome of reactions occurring at adjacent chiral centers. Furthermore, the use of bulky tert-butyl esters can prevent undesirable side reactions, such as intramolecular cyclization, which can be problematic with smaller ester groups like methyl or ethyl esters. worktribe.com This was demonstrated in the synthesis of a glutamic acid-derived ligand, where the use of tert-butyl esters was crucial to prevent an unwanted cyclization reaction that occurred when smaller protecting groups were used. worktribe.com
Research has also shown its utility in the synthesis of bioactive molecules. For instance, it serves as a precursor for hydrophobic prodrugs, where the tert-butyl esters enhance solubility during the synthesis and are later cleaved to release the active drug. It is also a key intermediate in the synthesis of certain pharmaceuticals, including those targeting neurological disorders. chemimpex.com
Position Within the Landscape of Glutamate Derivatives
Direct Esterification and Transesterification Approaches
The direct esterification of glutamic acid to form this compound is a common and straightforward method. This typically involves reacting L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. Another prominent method is transesterification, where an acidic amino acid is reacted with a tert-butyl compound in the presence of a suitable catalyst. google.com
A frequently used protocol for transesterification involves mixing glutamic acid with tert-butyl acetate (B1210297) and a catalytic amount of perchloric acid. google.com This reaction yields a mixture of this compound, and the mono-esterified products, glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester. google.com The temperature for this reaction is typically maintained between 15-20°C for 36-48 hours. google.com
The use of isobutylene (B52900) gas bubbled through a solution of glutamic acid in the presence of a strong acid catalyst like concentrated sulfuric acid is another established method for direct esterification. thieme-connect.com Variations of this approach include the use of other tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) and tert-butyl trichloroacetimidate. thieme-connect.com
Table 1: Comparison of Direct Esterification and Transesterification Methods
| Method | Reagents | Catalyst | Typical Conditions | Key Features |
|---|---|---|---|---|
| Direct Esterification | L-Glutamic acid, tert-butyl alcohol | Acid catalyst (e.g., HCl) | Varies depending on specific protocol | Direct reaction to form the di-tert-butyl ester. |
| Transesterification | L-Glutamic acid, tert-butyl acetate | Perchloric acid | 15-20°C, 36-48 hours | Produces a mixture of di- and mono-esters. google.com |
| Direct Esterification with Isobutylene | L-Glutamic acid, Isobutylene | Concentrated H2SO4 | Bubbling gas through solution | A common and effective method. thieme-connect.com |
N-Protection and Carboxyl Group Esterification Strategies
In many synthetic applications, particularly in peptide synthesis, the amino group of glutamic acid must be protected to prevent unwanted side reactions. This leads to strategies involving N-protection followed by or concurrent with the esterification of the carboxyl groups.
A common approach involves the use of the benzyloxycarbonyl (Z) group for N-protection. For instance, N-benzyloxycarbonyl-L-glutamic acid (Z-L-Glu) can be used as the starting material for transesterification with a tert-butyl compound. google.com This process yields Z-Glu-di-tert-butyl ester, which can subsequently be deprotected via hydrogenation to give the this compound ester. google.com
Another widely used N-protecting group is the tert-butoxycarbonyl (Boc) group. The synthesis can start with commercially available Boc-L-glutamic acid, which is then esterified. researchgate.net Alternatively, the N-Boc group can be introduced after the esterification of glutamic acid. For example, L-glutamic acid can be converted to its di-tert-butyl ester, and then the amino group is protected with di-tert-butyl dicarbonate ((Boc)2O). organic-chemistry.org
The choice of protecting group and the sequence of protection and esterification steps are crucial for achieving the desired product with high yield and purity. The bulky tert-butyl esters have been shown to prevent undesirable cyclization reactions that can occur with smaller ester protecting groups. worktribe.com
Stereoselective Synthesis of Enantiomers and Diastereomers
The stereochemistry of this compound is critical for its biological applications. Therefore, stereoselective synthetic methods are essential to produce specific enantiomers (L or D) and diastereomers.
L-Isomer Synthesis Pathways
The synthesis of L-di-tert-butyl glutamate typically starts from L-glutamic acid. A common method involves the esterification of L-glutamic acid with tert-butyl alcohol and an acid catalyst, often yielding the hydrochloride salt of the L-di-tert-butyl ester. Another route begins with commercially available L-pyroglutamic acid, which is first esterified with tert-butyl acetate in the presence of perchloric acid. nih.gov The resulting pyroglutamate (B8496135) derivative is then subjected to a series of reactions, including N-Boc protection and ring-opening, to yield the desired L-di-tert-butyl glutamate derivative. nih.gov
D-Isomer Synthesis Pathways
The synthesis of D-di-tert-butyl glutamate follows similar principles to the L-isomer synthesis but starts from D-glutamic acid. For instance, N-tert-butoxycarbonyl-D-glutamate can be prepared from D-glutamic acid and then converted to di-tert-butyl (N-tert-butoxycarbonyl)-D-glutamate. plos.org
Control and Assessment of Stereochemical Purity
Ensuring the stereochemical purity of the final product is paramount. Several analytical techniques are employed to assess this purity. High-Performance Liquid Chromatography (HPLC) using a chiral column is a standard method for separating and quantifying stereoisomers. plos.org For example, a Chirex 3126 column with a mobile phase of acetonitrile (B52724) and aqueous copper sulfate (B86663) can be used for the simultaneous determination of all four stereoisomers of a glutamic acid derivative. plos.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H NMR spectra can reveal characteristic peaks that can be used to identify and quantify different stereoisomers. Optical rotation measurements are also used to confirm the enantiomeric purity of the synthesized compounds by comparing the specific rotation values against literature data.
One-Pot and Multi-Step Synthetic Procedures
Both one-pot and multi-step procedures have been developed for the synthesis of this compound and its derivatives, each with its own advantages.
A one-pot method for a derivative involves the reductive amination of L-glutamic acid di-tert-butyl ester hydrochloride with an aldehyde (e.g., salicylaldehyde) and a reducing agent like sodium triacetoxyborohydride (B8407120) in a single reaction vessel. worktribe.com This approach offers efficiency by minimizing intermediate isolation and purification steps.
Table 2: Research Findings on Synthetic Procedures
| Procedure Type | Starting Material | Key Steps/Reagents | Outcome | Reference |
|---|---|---|---|---|
| One-Pot | L-Glutamic acid di-tert butyl ester hydrochloride | Reductive amination with salicylaldehyde (B1680747) and sodium triacetoxyborohydride. | Protected this compound derivative. | worktribe.com |
| Multi-Step | L-pyroglutamic acid | Esterification, N-Boc protection, α-methylenation, selective ring opening, amide coupling. | tert-butyl esters of L-γ-methyleneglutamic acid amides. | nih.gov |
| Multi-Step (Two-Pot) | L-Glutamic acid di-tert butyl ester hydrochloride | Formation and isolation of imine, followed by reduction with NaBH4. | Protected this compound derivative with improved reproducibility. | worktribe.com |
Catalytic Systems in this compound Synthesis
The synthesis of this compound, a key intermediate in peptide synthesis and pharmaceutical research, relies on the strategic protection of the carboxylic acid groups of glutamic acid. ottokemi.com Catalytic systems are pivotal in achieving efficient and selective esterification to produce the desired di-tert-butyl ester. These systems primarily involve acid catalysis, enzymatic catalysis, and metal-based catalysis, each with distinct advantages and applications.
A prevalent method for synthesizing L-glutamic acid di-tert-butyl ester involves the esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. Commonly used acid catalysts include sulfuric acid, perchloric acid, and p-toluenesulfonic acid. google.com For instance, glutamic acid can be reacted with tert-butyl acetate in the presence of perchloric acid to yield a mixture containing the di-tert-butyl ester. google.com Another approach involves suspending glutamic acid in dichloromethane (B109758) and reacting it with isobutylene under the catalysis of anhydrous p-toluenesulfonic acid. google.com The reaction temperature for this process is typically maintained between -10 and -5°C. google.com
Transition metal salts can also play a role in the synthesis and separation of glutamic acid esters. google.com In one patented method, a mixture of glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester is treated with a salt of a transition metal (M), such as copper, iron, or zinc, to form metal complexes. google.comgoogle.com This facilitates the separation of the different ester forms. google.com
Palladium-based catalysts are utilized in deprotection steps during the synthesis of glutamic acid α-tert-butyl ester. chemicalbook.com For example, (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester can be hydrogenated using a 10% palladium on carbon (Pd/C) catalyst to remove the benzyloxycarbonyl protecting group, yielding the α-tert-butyl ester. chemicalbook.com This reaction is typically carried out in methanol (B129727) under a hydrogen atmosphere. chemicalbook.com
More recently, enzymatic catalysis has emerged as a mild and selective alternative for the synthesis of amino acid esters. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been employed in the aminolysis of esters to form amides. sci-hub.se While direct enzymatic synthesis of this compound is less commonly documented, the principles of enzyme-catalyzed esterification and transesterification are applicable. These enzymatic methods offer the potential for high selectivity and operation under milder reaction conditions compared to traditional chemical methods. sci-hub.seresearchgate.net
The choice of catalytic system significantly influences the reaction conditions, yield, and purity of the final product. The table below summarizes various catalytic systems and their respective reaction conditions for the synthesis of this compound and its derivatives.
| Catalyst System | Reactants | Solvent | Key Conditions | Product | Reference |
| Perchloric acid | Glutamic acid, tert-butyl acetate | Dichloromethane | 15-20°C, 36-48 hours | Mixture including this compound | google.com |
| Anhydrous p-toluenesulfonic acid | Glutamic acid, isobutylene | Dichloromethane | -10 to -5°C, 48-72 hours | Mixture including this compound | google.com |
| Sulfuric acid | Glutamic acid, tert-butyl methyl ether | tert-butyl methyl ether | Mild conditions | Amino acid tert-butyl esters | researchgate.net |
| 10% Palladium on carbon (Pd/C) | (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert.-butyl ester, Hydrogen | Methanol | Room temperature, overnight | (S)-2-aminopentanedioic acid 1-tert.-butyl ester | chemicalbook.com |
| Copper(I) chloride | N-(t)Boc-protected Glutathione, tert-Butanol | Not specified | Mediated by diisopropylcarbodiimide | Di-tert-butyl ester of N-(t)Boc glutathione | researchgate.net |
| Sodium triacetoxyborohydride | L-Glutamic acid di-tert butyl ester hydrochloride, Salicylaldehyde | 1,2-dichloroethane | Stirred for 20 minutes under nitrogen before catalyst addition | N-(2-hydroxybenzyl)-L-glutamic acid di-tert-butyl ester | worktribe.com |
| Potassium iodide | Aminoester 10, t-butyl bromoacetate | Acetonitrile | Heated to 55°C for 12 days | HBGl3-tBu | worktribe.com |
Selective Deprotection of tert-Butyl Ester Groups
The tert-butyl ester groups in this compound are stable under basic conditions but can be selectively removed under acidic conditions. This orthogonality is a key feature in synthetic strategies.
Acid-Catalyzed Hydrolysis : Treatment with strong acids like trifluoroacetic acid (TFA) effectively cleaves the tert-butyl esters to yield the corresponding carboxylic acids. nih.gov This method is widely used due to its efficiency and compatibility with many other protecting groups used in peptide synthesis. For instance, a 1:1 mixture of hydrochloric acid and dichloromethane (HCl/DCM) can also be employed for this deprotection.
Lewis Acid-Mediated Deprotection : Lewis acids such as zinc bromide (ZnBr₂) and ferric chloride (FeCl₃) offer alternative methods for the deprotection of tert-butyl esters. acs.orgresearchgate.net ZnBr₂ in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. researchgate.net FeCl₃ provides a mild and cost-effective strategy for on-resin deprotection of side-chain tert-butyl esters of glutamic acid residues in solid-phase peptide synthesis. acs.org This method is compatible with Fmoc chemistry and allows for subsequent on-resin modifications. acs.orgresearchgate.net
Cerium(III) Chloride-Sodium Iodide System : A combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile provides a system for the selective deprotection of N-Boc-protected tert-butyl ester amino acids. acs.orgorganic-chemistry.org
Table 1: Reagents for Selective Deprotection of tert-Butyl Esters
| Reagent/System | Conditions | Application |
| Trifluoroacetic acid (TFA) | Typically in dichloromethane (DCM) | Standard method for complete deprotection. nih.gov |
| Hydrochloric acid (HCl) | In an organic solvent like dioxane or DCM | Cleavage of tert-butyl esters. |
| Zinc Bromide (ZnBr₂) | In dichloromethane (DCM) | Chemoselective deprotection in the presence of certain other acid-labile groups. researchgate.net |
| Ferric Chloride (FeCl₃) | In dichloromethane (DCM) | On-resin deprotection in solid-phase peptide synthesis. acs.orgresearchgate.net |
| CeCl₃·7H₂O/NaI | In acetonitrile | Selective deprotection of N-Boc-protected tert-butyl esters. acs.orgorganic-chemistry.org |
N-Terminal Functionalization and Derivatization Reactions
The primary amino group of this compound is a key site for various functionalization and derivatization reactions, most notably in peptide synthesis.
Peptide Bond Formation : The amino group can readily participate in peptide coupling reactions with N-protected amino acids or peptides. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to facilitate this amide bond formation. peptide.com
N-Protection : The amino group is often protected to prevent unwanted side reactions during synthesis. Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), while the Cbz group is introduced using benzyl chloroformate. researchgate.netgoogle.com
N-Alkylation and Reductive Amination : The amino group can undergo alkylation or be used in reductive amination reactions to introduce various substituents. For example, reductive amination with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to form N-substituted derivatives. worktribe.com
Side-Chain Modifications of the Glutamate Moiety
The glutamate side chain offers another point of modification, allowing for the synthesis of a diverse range of derivatives.
Selective Deprotection and Amidation/Esterification : By using orthogonal protecting group strategies, the γ-carboxylic acid can be selectively deprotected and then modified. For example, if the α-carboxyl group is protected as an allyl ester, the γ-tert-butyl ester can be selectively cleaved under acidic conditions. The resulting free carboxylic acid can then be converted to an amide or a different ester. nih.gov
On-Resin Modification : In solid-phase peptide synthesis, the side-chain tert-butyl ester of a glutamic acid residue can be selectively removed on the resin using mild Lewis acid conditions (e.g., FeCl₃). acs.orgresearchgate.net This allows for the subsequent coupling of various nucleophiles, such as amines or alcohols, to the side chain, enabling the synthesis of peptides with modified glutamic acid residues. acs.org This technique has been used to introduce amides, esters, and thioesters. acs.orgresearchgate.net
Reductive Amination Reactions in Derivative Formation
Reductive amination is a powerful tool for creating new C-N bonds and is utilized in the synthesis of various derivatives starting from this compound.
Synthesis of N-Substituted Glutamate Derivatives : Commercially available this compound can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products. worktribe.com For instance, the reaction with benzaldehyde (B42025) followed by reduction with sodium borohydride is a common procedure. worktribe.com
Formation of Pyroglutamates : While not a direct reductive amination of this compound itself, derivatives of pyroglutamic acid, a cyclic lactam of glutamic acid, are often synthesized from glutamate precursors. d-nb.inforesearchgate.net These reactions can involve intramolecular cyclization. The synthesis of pyroglutamate derivatives is significant as this motif is found in numerous biologically active natural products. d-nb.info
Synthesis of Indolizidinone Amino Acids : Reductive amination is a key step in the synthesis of complex heterocyclic structures like indolizidinone amino acids, which can serve as peptide backbone mimics. nih.gov
Complexation and Chelation Chemistry
The carboxylate and amino groups of glutamic acid and its derivatives can coordinate with metal ions, forming complexes. While the tert-butyl esters in this compound would sterically hinder and electronically deactivate the carboxyl groups for strong chelation, its deprotected form, glutamic acid, and its derivatives are effective chelating agents.
Glutamic Acid-Based Chelating Ligands : Glutamic acid derivatives are used to synthesize polydentate ligands capable of chelating metal ions. For example, ligands have been developed for potential applications in areas like metal ion sequestration. worktribe.com
Transition Metal Complexes : Deprotected glutamic acid can form mixed ligand complexes with various transition metals and other nitrogen-based ligands. researchgate.net The formation of these complexes can be studied using various spectral techniques. researchgate.net
Role in Bioconjugation : The selective modification of C-terminal α-amino carboxylates over side-chain carboxylates of aspartate and glutamate has been explored in bioconjugation, highlighting the different reactivity of these groups which can be influenced by their coordination environment. princeton.edu
Applications in Advanced Organic Synthesis and Materials Science
Role in Peptide Synthesis
In peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acid backbone and side chains. Di-tert-butyl glutamate (B1630785), often in its N-protected form (e.g., Fmoc-Glu(OtBu)-OtBu), is a cornerstone for incorporating glutamic acid residues into peptide chains. The tert-butyl esters mask the acidic side chain and the C-terminus, preventing them from interfering with peptide bond formation. These protecting groups are stable under the basic conditions used for Fmoc-group removal but can be cleaved efficiently under acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step. rsc.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of complex peptides on a solid support. In this methodology, derivatives of Di-tert-butyl glutamate are instrumental. The most commonly used variant is N-α-Fmoc-L-glutamic acid α,γ-di-tert-butyl ester, which serves as a protected building block for introducing glutamic acid residues into a growing peptide chain. chemimpex.com
The process involves anchoring the C-terminal amino acid to a solid resin and sequentially adding subsequent amino acids. During the coupling step, the tert-butyl ester on the side chain of the glutamic acid derivative remains intact, preventing side reactions. rsc.org For instance, in the synthesis of macrocyclic ligands for the Polo-like kinase 1 (Plk1) polo-box domain, an orthogonally protected glutamic acid analog derived from N-Boc-L-glutamic acid α-tert-butyl ester was constructed using Fmoc-based SPPS protocols on a Rink amide resin. rsc.org The stability of the tert-butyl groups to the piperidine (B6355638) solution used for Fmoc deprotection is critical for the stepwise elongation of the peptide. rsc.org
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of specific peptide fragments. This compound hydrochloride is highly valued in these methodologies due to its enhanced solubility and stability in common organic solvents. chemimpex.comsigmaaldrich.com This solubility facilitates homogeneous reaction conditions, which can lead to more efficient coupling and easier monitoring of the reaction's progress.
In one approach, L-Glutamic acid di-tert-butyl ester hydrochloride is reacted with triphosgene (B27547) in the presence of a base to form an isocyanate intermediate. nih.gov This reactive intermediate can then be coupled with another amino acid or peptide fragment in solution to form a urea (B33335) linkage, a key feature in certain bioactive peptides. nih.gov The tert-butyl esters prevent the carboxyl groups from reacting, directing the bond formation to the desired amino group. worktribe.com
This compound is a key intermediate in the synthesis of a wide array of bioactive peptides and peptidomimetics. chemimpex.com Its derivatives are crucial for building molecules that target specific biological pathways, such as those involved in cancer. A notable example is the synthesis of inhibitors for the prostate-specific membrane antigen (PSMA), a well-established target in prostate cancer diagnostics and therapy.
Researchers have synthesized Glu-urea-based heterodimers as PSMA inhibitors, where the urea linkage is formed in the solution phase using Di-tert-butyl L-glutamate as a starting material to generate an isocyanate intermediate. nih.govbeilstein-journals.org In other work, a glutamate-peptide-estradiol conjugate (GAP-EDL) was synthesized for imaging estrogen receptor-positive diseases, utilizing a 1,5-di-t-butyl-L-Glutamate pentapeptide ester as a core component. nih.gov
| Bioactive Peptide/Conjugate | Synthetic Precursor | Synthetic Approach | Target/Application |
| Glu-Urea-Lys (EUK) | L-Glutamic acid di-tert-butyl ester | Solution-phase synthesis via isocyanate intermediate | Prostate-Specific Membrane Antigen (PSMA) Inhibition nih.gov |
| Ligand-Targeted Chelates | Bis(tert-butyl)-L-glutamate·HCl | Solution-phase and Solid-Phase Peptide Synthesis | Cancer theranostics beilstein-journals.orgbeilstein-journals.org |
| Glutamate-Peptide-Estradiol (GAP-EDL) | 1,5-di-t-butyl-L-Glutamate pentapeptide ester | Solution-phase coupling | Imaging Estrogen Receptor-Positive Diseases nih.gov |
| Plk1 PBD Macrocyclic Ligands | N-Boc-L-glutamic acid α-tert-butyl ester | Solid-Phase Peptide Synthesis (SPPS) | Polo-like kinase 1 (Plk1) Inhibition rsc.org |
The modification of the glutamic acid structure is a powerful strategy for developing molecular probes to investigate biological mechanisms. This compound serves as a versatile starting material for creating these analogues. The tert-butyl ester groups allow for chemical modifications at other positions of the molecule while the acidic groups remain protected.
For example, novel precursors for 18F-radiolabeled glutamic acid derivatives, such as (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid, have been developed. google.com The synthesis starts with Di-tert-butyl L-glutamate hydrochloride, which undergoes several steps to introduce a leaving group for the subsequent nucleophilic fluorination reaction. google.com These radiolabeled probes are valuable in positron emission tomography (PET) imaging to study amino acid metabolism and transport in vivo. Furthermore, orthogonally protected hydroxyglutamic acid derivatives, which are components of complex natural products, have been synthesized starting from protected glutamates to explore their biological roles. beilstein-journals.org
Utilization in Polymer Chemistry and Material Science
The principles of protecting group chemistry that make this compound valuable in peptide synthesis are equally applicable in polymer science. It serves as a monomer or an initiator for creating functional and biodegradable polymers with applications in biomedicine and materials engineering.
Biodegradable polymers are critical for developing materials for tissue engineering, drug delivery, and other biomedical applications. researchgate.netrsc.org Glutamic acid is an attractive monomer because its degradation product is a natural amino acid, ensuring biocompatibility.
In one study, a family of poly(xylitol glutamate sebacate) (PXGS) bioelastomers was synthesized. mdpi.com The synthesis involved protecting the amine group of L-glutamic acid with di-tert-butyl dicarbonate (B1257347) before incorporating it into the polymer backbone with xylitol (B92547) and sebacic acid. mdpi.com In another approach, arborescent (tree-like) poly(γ-benzyl L-glutamate) polymers were synthesized via ring-opening polymerization using the hydrochloride salt of glutamic acid di-tert-butyl ester as an initiator. mdpi.com The tert-butyl ester groups at the chain end provide reactive sites for further modification after deprotection. Similarly, block copolymers such as poly(L-glutamic acid)-b-polylactide have been synthesized, where the glutamic acid block, derived from protected precursors, can be functionalized for specific applications like creating nanoscale MRI-visible delivery systems. nih.gov
| Polymer System | Role of Glutamate Derivative | Polymerization/Synthesis Method | Potential Application |
| Poly(xylitol glutamate sebacate) (PXGS) | Monomer (as Boc-L-glutamic acid) | Polycondensation | Tissue Engineering Bioelastomers mdpi.com |
| Arborescent Poly(γ-benzyl L-glutamate) | Initiator (as Glu(OtBu)₂·HCl) | Ring-Opening Polymerization | Drug Delivery mdpi.com |
| Poly(L-glutamic acid)-b-Polylactide (PG-b-PLA) | Monomer block (from protected precursors) | Ring-Opening Polymerization and subsequent modifications | MRI-Visible Drug Delivery nih.gov |
Engineering of Poly(amino acid) Derivatives for Materials Science
The synthesis of advanced biomaterials often utilizes poly(amino acid)s due to their biocompatibility and biodegradability. mdpi.comhcmue.edu.vn this compound is instrumental in engineering derivatives of poly(L-glutamic acid) (PLGA), a polymer with significant potential in tissue engineering and drug delivery systems. mdpi.comhcmue.edu.vn
In one notable application, L-glutamic acid di-tert-butyl ester hydrochloride was used as a key reagent to synthesize a poly(L-γ-glutamyl-glutamine)-paclitaxel (PGG-PTX) nanoconjugate for drug delivery. nih.gov The synthesis involved coupling the di-tert-butyl ester of glutamic acid to a poly-L-glutamate backbone to form a protected intermediate, PGG-tBu ester. nih.gov This intermediate was purified and then deprotected using trifluoroacetic acid to yield the final PGG polymer. nih.gov The use of the tert-butyl ester protecting groups was critical for controlling the coupling reaction and ensuring the integrity of the carboxyl groups until the final deprotection step. nih.gov
A new synthetic route for poly-γ-D- and L-glutamic acid has also been developed using a di-tert-butyl ester of a glutamyl-glutamic acid dipeptide. cdnsciencepub.com This method involves the polycondensation of γ-glutamyl-glutamic acid-α,α'-di-t-butyl-γ-pentachlorophenyl ester. cdnsciencepub.com The key advantage of this strategy is that the tert-butyl ester protecting groups can be removed with mild acid, which successfully prevents the transpeptidation side reactions that can occur under the basic conditions required for saponifying methyl esters. cdnsciencepub.com This level of control is essential for producing structurally well-defined polymers for materials science applications. cdnsciencepub.com
Table 1: Characteristics of Polymers Synthesized Using a this compound Intermediate
| Polymer/Conjugate | Molecular Weight (Mw, Da) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|
| PGG (poly(l-γ-glutamyl-glutamine)) | 53,180 ± 270 | 1.46 ± 0.01 | nih.gov |
| PGG-PTX (PGG-paclitaxel nanoconjugate) | 129,400 ± 1,200 | 1.87 ± 0.002 | nih.gov |
Monomer for Controlled Polymerization Techniques
This compound is a precursor to monomers used in controlled polymerization techniques, most notably the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). hcmue.edu.vnresearchgate.netrsc.org This method allows for the synthesis of polypeptides with predictable molecular weights, low polydispersity, and well-defined block structures. nsf.govmdpi.com
The monomer, typically γ-tert-butyl-L-glutamate N-carboxyanhydride (tBuLG-NCA), is synthesized from L-glutamic acid 5-tert-butyl ester. rsc.org The ROP of tBuLG-NCA can be initiated by various species, including primary amines, to produce poly(γ-tert-butyl L-glutamate) (PtBuLG). researchgate.netnsf.gov Research has focused on optimizing reaction conditions to achieve a "living" polymerization, characterized by a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions. researchgate.netnsf.gov
For example, a new N-substituted glycine-derived NCA bearing a tert-butyl ester was synthesized and polymerized in a controlled manner using primary amine initiators. nsf.gov This yielded well-defined polypeptoids with tailorable molecular weights and narrow polydispersity. nsf.gov The resulting polymer, poly(N-(3-tert-butoxy-3-oxopropyl) glycine), serves as a structural mimic of poly(glutamic acid) after the tert-butyl groups are removed under mild acidic conditions. nsf.gov This strategy provides access to pH-responsive peptoid-based polyacids for various biomaterial applications. nsf.gov
Table 2: Controlled Ring-Opening Polymerization (ROP) of tBuO2Pr-NCA
| Targeted Degree of Polymerization ([M]0:[I]0) | Theoretical Molecular Weight (Mn, kDa) | Experimental Molecular Weight (Mn, kDa) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|---|
| 25:1 | 5.8 | 5.9 | 1.13 | nsf.gov |
| 50:1 | 11.5 | 11.2 | 1.11 | nsf.gov |
| 100:1 | 22.9 | 22.5 | 1.15 | nsf.gov |
| 200:1 | 45.9 | 44.9 | 1.17 | nsf.gov |
Building Block for Complex Small Molecules
The defined stereochemistry and orthogonal protecting groups of this compound make it an excellent starting material for the synthesis of complex, non-polymeric organic molecules. ontosight.aiuq.edu.au Its chiral scaffold is leveraged to produce a variety of functionalized structures with high enantiomeric purity.
Synthesis of Glutamic Acid Derived Ligands
This compound is employed in the synthesis of specialized chelating ligands. A route was developed to prepare HBGl3, an acyclic glutamic acid-based ligand, using L-glutamic acid di-tert-butyl ester hydrochloride as the starting material. worktribe.com The use of tert-butyl esters to protect the glutamate carboxyl groups was a critical design choice, as it successfully prevented unwanted intramolecular cyclization reactions that were observed when smaller ester groups like ethyl or isopropyl were used. worktribe.com The synthesis involved a stepwise functionalization at the nitrogen atom, including a reductive amination step, to build the final ligand structure. worktribe.com
In another example, L-glutamic acid tert-butyl ester derivatives were used to develop novel fluorine-18 (B77423) labeled radioligands for targeting Glutamate Carboxypeptidase III (GCPIII), an enzyme of interest for PET imaging. uio.no The synthesis involved an amide coupling reaction between an alkylated di-tert-butyl glutamic acid and a modified citric acid derivative to create the precursor molecule for radiolabeling. uio.no
Preparation of Functionalized Aminopentanedioate Systems
The aminopentanedioate (glutamate) framework can be chemically modified to create novel amino acid analogs with tailored properties. This compound derivatives serve as key intermediates in these synthetic pathways. For instance, a new orthogonally protected glutamic acid analog was designed for use in the on-resin synthesis of macrocyclic peptide ligands. rsc.org
The synthesis started with N-Boc-L-glutamic acid α-tert-butyl ester. rsc.org This was converted in several steps to a globally protected glutamic acid derivative, which was then alkylated with 8-phenyloctyl iodide. This reaction proceeded with high stereocontrol, yielding the diastereomerically pure functionalized aminopentanedioate system: 1-allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl)pentanedioate. rsc.org The tert-butyl ester group, along with other protecting groups, allowed for the precise and sequential chemical manipulations needed to build this complex, non-natural amino acid residue. rsc.org
Precursors for Chiral Organic Structures
Leveraging the inherent chirality of glutamic acid, its di-tert-butyl ester derivative is a valuable precursor for the enantioselective synthesis of other complex chiral molecules. researchgate.netbeilstein-journals.org
One strategy involves the conversion of a protected L-glutamic acid tert-butyl ester into a chiral aldehyde. researchgate.net Specifically, a di-Boc-protected methyl glutamate tert-butyl ester was reduced to the corresponding aldehyde. This chiral synthon is a versatile intermediate for synthesizing unnatural amino acids and other bioactive compounds through reactions like Wittig olefination. researchgate.net
Furthermore, the di-tert-butyl ester of (2R,3S)-3-hydroxyglutamic acid has been synthesized from L-serine as part of a pathway to create nonracemic hydroxyglutamic acids. beilstein-journals.org These compounds are of significant interest for mapping glutamate receptors due to the additional hydrogen-bonding capabilities of the hydroxy group. The synthesis involved a multi-step sequence where the di-tert-butyl ester served to protect the carboxyl functionalities during transformations elsewhere in the molecule. beilstein-journals.org
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Di-tert-butyl glutamate (B1630785) in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of individual protons and carbons, while two-dimensional (2D) techniques reveal the connectivity between them.
High-Resolution ¹H NMR Analysis of Structural Protons
In a typical ¹H NMR spectrum of Di-tert-butyl glutamate, distinct signals corresponding to each unique proton environment are expected. The tert-butyl groups, containing nine equivalent protons each, give rise to a very strong singlet signal. The protons on the glutamate backbone (α, β, and γ positions) appear as multiplets due to spin-spin coupling with adjacent protons. The chemical shift (δ) of these protons is influenced by the electronegativity of nearby atoms, particularly the oxygen atoms of the ester groups and the nitrogen of the amine group.
The expected signals for the glutamate backbone include a multiplet for the α-proton (Cα-H), which is coupled to the two β-protons. The two β-protons are diastereotopic and will appear as a complex multiplet, coupled to both the α-proton and the two γ-protons. The two γ-protons will also appear as a multiplet, typically a triplet, due to coupling with the β-protons. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (tert-butyl) | ~1.45 | Singlet | 18H |
| γ-CH₂ | ~2.40 | Triplet | 2H |
| β-CH₂ | ~2.0 - 2.20 | Multiplet | 2H |
| α-CH | ~3.50 | Triplet | 1H |
| -NH₂ | Variable (e.g., ~1.5 - 2.5) | Broad Singlet | 2H |
¹³C NMR Analysis of Carbon Frameworks
The proton-decoupled ¹³C NMR spectrum of this compound provides a signal for each unique carbon atom in the molecule. The spectrum is characterized by signals for the two distinct carbonyl carbons of the ester groups, which appear far downfield. The quaternary and methyl carbons of the two equivalent tert-butyl groups are also readily identified. The three aliphatic carbons of the glutamate backbone (α, β, and γ) resonate at distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ (tert-butyl methyls) | ~28 |
| β-CH₂ | ~30 |
| γ-CH₂ | ~31 |
| α-CH | ~54 |
| -C(CH₃)₃ (tert-butyl quaternary) | ~81 |
| C=O (Carbonyls) | ~172 - 174 |
Advanced 2D NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be observed between the α-CH proton and the β-CH₂ protons, and between the β-CH₂ protons and the γ-CH₂ protons, confirming the linear pentanedioate backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signal at ~3.50 ppm (α-CH) would show a correlation to the carbon signal at ~54 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the placement of the ester groups. Key HMBC correlations would include those from the tert-butyl protons (~1.45 ppm) to the adjacent quaternary carbon (~81 ppm) and, crucially, to the carbonyl carbon (~172-174 ppm), confirming the tert-butyl ester linkage.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental formula with high precision.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, allowing for the clear identification of the molecular ion. In positive ion mode, this compound (C₁₃H₂₅NO₄, molecular weight ~259.34 g/mol ) is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. nih.gov The corresponding mass-to-charge ratio (m/z) would be approximately 260.18.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. The theoretical monoisotopic mass of the neutral this compound molecule (C₁₃H₂₅NO₄) is 259.17836 Da. nih.gov HRMS analysis would seek to detect the protonated molecule, [C₁₃H₂₆NO₄]⁺, with a theoretical exact mass of 260.18563 Da. Experimental measurement of a mass value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.
Table 3: Mass Spectrometry Data for this compound
| Analysis | Species | Theoretical m/z | Information Obtained |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | ~260.2 | Molecular Weight Confirmation |
| HRMS | [M+H]⁺ | 260.18563 | Elemental Composition Confirmation |
Fragmentation Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of molecules like this compound. In this process, the protonated molecule [M+H]⁺ is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.
For this compound, the fragmentation is dominated by the lability of the two tert-butyl ester groups. A primary and highly characteristic fragmentation pathway is the neutral loss of isobutylene (B52900) (C₄H₈), which has a mass of 56 Da. This occurs via a McLafferty-type rearrangement, where a γ-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of isobutylene and the formation of a carboxylic acid group. Since the parent molecule contains two tert-butyl esters, this loss can happen sequentially.
Another significant fragmentation pathway is the loss of a tert-butoxy radical (•O-C(CH₃)₃) or, more commonly, the loss of the entire tert-butyl group with the cleavage of the C-O bond, often accompanied by a hydrogen rearrangement. The loss of a tert-butoxy group results in a mass difference of 73 Da. The analysis of these fragmentation patterns is critical for confirming the identity of the compound in complex mixtures and for metabolic studies.
Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 260.18 | 204.12 | 56 | [M+H - C₄H₈]⁺ (Loss of one isobutylene molecule) |
| 260.18 | 148.06 | 112 | [M+H - 2(C₄H₈)]⁺ (Loss of two isobutylene molecules, resulting in glutamic acid) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes.
The IR spectrum of this compound is distinguished by several key absorption bands. The most prominent feature is the strong C=O stretching vibration of the ester functional groups, which typically appears in the region of 1730-1750 cm⁻¹. The presence of two ester groups can sometimes lead to a broadening of this peak or the appearance of a shoulder. The C-O single bond stretching vibrations of the esters are also observable, usually in the 1150-1250 cm⁻¹ range. Vibrations associated with the tert-butyl groups, such as C-H bending, are also present. The N-H stretching vibration of the primary amine group is typically observed as a medium-intensity band in the 3300-3400 cm⁻¹ region.
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3400 | IR |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Ester) | 1730 - 1750 | IR (Strong), Raman (Moderate) |
| N-H Bend (Amine) | 1580 - 1650 | IR |
| C-O Stretch (Ester) | 1150 - 1250 | IR, Raman |
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatography is indispensable for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of this compound. A common method involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid). The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥97% or higher are often required for research applications.
Separating the enantiomers (L- and D-isomers) of this compound is more challenging due to their identical physical properties in a non-chiral environment. This is typically achieved using chiral chromatography. Two main strategies are employed:
Chiral Stationary Phases (CSPs): The racemic mixture is passed through an HPLC column containing a chiral stationary phase. These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used for this purpose. rsc.org
Chiral Derivatization: The racemic this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. beilstein-journals.org
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for preliminary purity analysis and, most importantly, for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC is used to track the consumption of the starting materials (e.g., L-glutamic acid) and the formation of the desired product. nih.gov
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of a nonpolar and a polar solvent, such as hexane and ethyl acetate (B1210297). The different components of the reaction mixture travel up the plate at different rates based on their polarity. By comparing the spots of the reaction mixture to spots of the starting material and a pure product standard, a chemist can quickly assess the reaction's progress. The visualization is typically done under UV light or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine of the glutamate to produce a colored spot.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-glutamic acid |
| Acetonitrile |
| Trifluoroacetic acid |
| Hexane |
| Ethyl acetate |
| Ninhydrin |
| Isobutylene |
Computational and Theoretical Studies on Di Tert Butyl Glutamate Systems
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For di-tert-butyl glutamate (B1630785), DFT calculations can elucidate its fundamental electronic properties and predict its reactivity.
DFT studies on molecules containing tert-butyl groups have been conducted to understand their electronic and structural properties. nih.govresearchgate.net By applying similar methodologies to di-tert-butyl glutamate, key electronic parameters can be determined. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, various electronic properties can be calculated.
Key Electronic Properties Calculable by DFT:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.
A hypothetical DFT study on this compound would likely reveal a concentration of negative electrostatic potential around the oxygen atoms of the carbonyl groups and a positive potential near the amine group's hydrogen atoms, suggesting their roles in electrophilic and nucleophilic interactions, respectively.
| Calculated Property | Theoretical Significance for this compound |
|---|---|
| HOMO Energy | Indicates the energy of the highest energy electrons available for donation, likely localized on the non-bonding orbitals of the nitrogen and oxygen atoms. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital available to accept electrons, likely centered on the carbonyl carbons. |
| HOMO-LUMO Gap | Provides an estimation of the chemical reactivity and the energy required for electronic excitation. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential | Maps the electron density to predict sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
Insights from MD Simulations:
Conformational Analysis: The two bulky tert-butyl groups introduce significant steric hindrance, which will restrict the conformational freedom of the glutamate backbone. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
Solvation and Intermolecular Interactions: MD simulations can model the interactions between this compound and surrounding solvent molecules. This can reveal details about the formation and dynamics of hydrogen bonds between the amine and carbonyl groups with water molecules. The hydrophobic tert-butyl groups would be expected to influence the local water structure.
Interaction with Biological Systems: In the context of biological systems, MD simulations can be used to study the binding of this compound to proteins, such as enzymes or receptors. This can help in understanding the molecular basis of its biological activity or its role as a synthetic building block in peptide chemistry. sigmaaldrich.com
| Simulation Focus | Information Gained for this compound |
|---|---|
| Conformational Sampling | Identification of low-energy rotamers and the influence of the tert-butyl groups on the backbone dihedral angles. |
| Solvent Interactions | Characterization of the hydration shell and the dynamics of hydrogen bonding with water molecules. |
| Protein-Ligand Docking and MD | Prediction of binding modes and estimation of binding affinities to target proteins. |
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, often employing DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map out the energy profiles of reactions it participates in, including the identification of transition states and intermediates.
For instance, in peptide synthesis, this compound is a common building block. sigmaaldrich.com Quantum chemical calculations could model the coupling reaction with another amino acid. This would involve calculating the energies of the reactants, the transition state for peptide bond formation, and the products. Such calculations can provide activation energies, which are related to the reaction rate.
Aspects of Reaction Mechanisms Studied by Quantum Chemistry:
Transition State Theory: By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated. This allows for a quantitative prediction of reaction kinetics.
Reaction Pathways: For reactions with multiple possible outcomes, quantum chemical calculations can help to determine the most favorable pathway by comparing the activation energies of the different routes.
Catalytic Effects: If a reaction is catalyzed, computational models can include the catalyst to understand how it lowers the activation energy.
A theoretical study on the hydrolysis of the tert-butyl esters of this compound could, for example, compare the activation barriers for the cleavage of the α- and γ-esters, providing insight into the selectivity of this reaction under different conditions.
Modeling of Stereochemical Outcomes in Synthesis
Computational modeling can be a valuable tool for predicting and understanding the stereochemical outcomes of chemical reactions. In the synthesis of derivatives of this compound, where new chiral centers may be formed, theoretical models can help to rationalize the observed stereoselectivity.
For example, if this compound were to undergo a reaction at the α-carbon, the stereochemical outcome would be influenced by the existing stereocenter and the bulky tert-butyl groups. Computational models can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. The product distribution is then predicted based on the relative energies of these transition states, according to the Curtin-Hammett principle.
Computational Approaches to Stereoselectivity:
Transition State Modeling: The energies of the transition states for the formation of different stereoisomers are calculated. The transition state with the lower energy corresponds to the major product.
Analysis of Non-covalent Interactions: In many stereoselective reactions, subtle non-covalent interactions in the transition state, such as steric hindrance or hydrogen bonding, determine the stereochemical outcome. These can be analyzed using computational methods.
Catalyst-Substrate Interaction Models: For asymmetric catalysis, computational models can be built to understand how the chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other.
While specific computational studies on the stereoselective synthesis of this compound derivatives were not found in the search results, the principles of computational stereochemical analysis are well-established and could be readily applied.
Emerging Research Frontiers and Future Perspectives
Innovations in Environmentally Benign Synthetic Methodologies
The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing protected amino acids like Di-tert-butyl glutamate (B1630785). The focus is on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.
A significant area of innovation is the adoption of biocatalysis. Enzymatic approaches offer a green alternative to traditional chemical synthesis. frontiersin.org For instance, enzymes such as lipases, proteases, and esterases are being screened for their ability to selectively catalyze the formation and hydrolysis of ester bonds under mild conditions. frontiersin.org While much of this research focuses on related glutamate esters, the principles are directly applicable to Di-tert-butyl glutamate. Biocatalytic methods not only reduce the reliance on harsh reagents and solvents but also offer high chemo- and regioselectivity, which can simplify purification processes and decrease waste. frontiersin.org
Another green chemistry approach involves the use of reusable catalysts for protection and deprotection steps. For example, a green method for the deprotection of tert-butyl esters has been developed using Amberlite resin IR 120-H as a recyclable catalyst. researchgate.net Such solid-supported catalysts are easily separated from the reaction mixture, minimizing solvent waste associated with purification. Research into cleaner esterification methods, such as using tert-butyl acetate (B1210297) with acid catalysts, also aims to improve the environmental footprint of the synthesis process. google.comnih.gov
| Method | Key Features | Environmental Benefits |
| Biocatalysis (Enzymatic Synthesis) | Uses enzymes (e.g., proteases, lipases) as catalysts. frontiersin.org | Operates under mild conditions (temperature, pH); High selectivity reduces byproducts; Biodegradable catalysts. frontiersin.org |
| Solid-Supported Catalysts | Employs reusable catalysts like Amberlite resin for deprotection. researchgate.net | Catalyst can be recovered and reused, reducing waste; Simplifies product purification. researchgate.net |
| Alternative Reagents | Use of reagents like tert-butyl acetate for esterification. nih.gov | Can reduce the use of more hazardous reagents and solvents. nih.gov |
Exploration of Novel Chemical Derivatizations for Enhanced Functionality
This compound serves as a versatile scaffold for the synthesis of novel molecules with specialized functions. The tert-butyl ester groups provide temporary protection for the carboxyl groups, allowing for selective modification at the amino group or the carbon backbone.
One promising area is the development of prodrugs. Researchers have synthesized tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, which have shown potential as anticancer agents by targeting glutamine metabolism. nih.gov The tert-butyl esters can enhance the compound's stability or bioavailability, being cleaved in vivo to release the active drug.
The compound is also crucial in creating complex molecular architectures for biomedical research. For example, it has been used as a starting material in the multi-step synthesis of an orthogonally protected glutamic acid analog. nih.gov This specialized building block was then incorporated into a peptide macrocycle designed to bind with high affinity to the polo-like kinase 1 (Plk1) polo-box domain, a target in cancer therapy. nih.gov Similarly, this compound is a key reactant in the synthesis of glutamate-urea-lysine derivatives, which are used to target Prostate-Specific Membrane Antigen (PSMA), a biomarker for prostate cancer. nih.gov These derivatives form the basis for both diagnostic imaging agents and targeted therapeutics.
| Derivative Type | Application | Rationale for Using this compound |
| Prodrugs | Anticancer therapy (targeting glutamine metabolism). nih.gov | Serves as a stable, protected precursor that can be converted to the active form in vivo. nih.gov |
| Peptide Macrocycles | Cancer therapy (inhibiting Plk1 PBD). nih.gov | Enables the synthesis of a complex, stereochemically defined building block for on-resin cyclization. nih.gov |
| PSMA-Targeting Ligands | Prostate cancer imaging and therapy. nih.gov | Acts as the core scaffold for creating the Glu-Urea-X motif essential for PSMA binding. nih.gov |
Integration with Advanced High-Throughput Synthesis Platforms
The unique properties of this compound, particularly its role in the widely used Fmoc/t-Bu protection strategy, make it highly compatible with automated and high-throughput synthesis platforms. nih.gov This is especially evident in the field of Solid-Phase Peptide Synthesis (SPPS).
In Fmoc/t-Bu SPPS, the temporary Nα-Fmoc group is removed under basic conditions, while the more permanent tert-butyl-based side-chain protecting groups (including those on glutamate) are stable to these conditions. peptide.com They are later removed using strong acid. peptide.com This orthogonality is the cornerstone of modern automated peptide synthesizers, which can assemble complex peptides in a programmable, unattended manner. nih.gov The use of this compound and its derivatives is standard in these platforms for incorporating glutamic acid residues into peptide sequences. chemimpex.commdpi.com
Beyond standard peptide synthesis, computer-assisted automated synthesis systems have been developed to prepare libraries of N-(carboxyalkyl)amino-acid tert-butyl ester derivatives. nih.gov These platforms can perform reactions, purifications, and isolations unattended, demonstrating the potential for high-throughput synthesis of novel small-molecule libraries based on the glutamate scaffold. nih.gov Furthermore, the synthesis of complex molecules like radiolabeled PSMA ligands for PET imaging is increasingly being automated, a process that relies on precursors often derived from protected glutamate building blocks. nih.govresearchgate.net
Potential in Advanced Chemical Biology Probes and Tools
The synthetic accessibility and chemical properties of this compound make it a valuable starting point for the development of sophisticated chemical probes to study biological systems. These tools are designed to interact with specific biomolecules and report on their activity or function.
A key application is in the creation of activity-based probes (ABPs), which are used to profile the activity of entire enzyme families. frontiersin.org While not a probe itself, this compound can be elaborated into peptide or small-molecule recognition elements that direct the probe to its target. The incorporation of bioorthogonal handles, such as azides or alkynes, onto a glutamate-derived scaffold would allow for two-step labeling, where a reporter tag (like a fluorophore) is attached in a separate, biocompatible reaction. mdpi.com This strategy overcomes the limitations of using bulky reporter groups during synthesis and within biological systems. frontiersin.org
The synthesis of peptide-based ligands that target specific protein-protein interactions, such as the Plk1 PBD-binding macrocycles, exemplifies the creation of chemical tools to dissect cellular signaling pathways. nih.gov Moreover, the development of fluorescent and bioluminescent indicators for glutamate highlights the importance of glutamate derivatives in neuroscience. nih.govmdpi.com While these specific probes are genetically encoded, the underlying principle of using a glutamate-binding moiety can inspire the design of small-molecule probes, for which this compound would be a logical synthetic precursor.
Q & A
Q. What ethical and regulatory considerations apply when using this compound in biomedical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
